An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride (CAS Number: 144053-97-4)
An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride (CAS Number: 144053-97-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)morpholine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group attached to a morpholine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The morpholine scaffold itself is a "privileged pharmacophore," frequently incorporated into drug candidates to enhance desirable properties such as aqueous solubility, metabolic stability, and central nervous system permeability.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 2-(Chloromethyl)morpholine hydrochloride.
Physicochemical and Safety Data
Accurate physicochemical data is essential for the effective use of any chemical intermediate. The properties of 2-(Chloromethyl)morpholine hydrochloride are summarized below. It is noteworthy that specific experimental values for melting point and boiling point are not consistently reported in publicly available literature.
Table 1: Physicochemical Properties of 2-(Chloromethyl)morpholine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 144053-97-4 | [2] |
| Molecular Formula | C₅H₁₁Cl₂NO | [2] |
| Molecular Weight | 172.05 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [2][3] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No specific data available, but the hydrochloride salt form suggests likely solubility in polar solvents like water. |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash skin thoroughly after handling. | GHS07 (Exclamation Mark)[2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. | |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust. |
Synthesis and Manufacturing
The primary synthetic route to 2-(Chloromethyl)morpholine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)morpholine. This transformation is a standard procedure in organic synthesis, often accomplished using common chlorinating agents.
General Synthetic Pathway
The conversion of the hydroxyl group to a chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction with thionyl chloride is particularly common and proceeds via a nucleophilic substitution mechanism, converting the alcohol into a more reactive chlorosulfite intermediate, which then undergoes intramolecular substitution by the chloride ion. The use of the hydrochloride salt form of the starting material or the generation of HCl in situ ensures the final product is isolated as the stable hydrochloride salt.
Caption: General synthetic route to 2-(Chloromethyl)morpholine HCl.
Experimental Protocol: Synthesis from 2-(Hydroxymethyl)morpholine
The following is a representative, generalized protocol for the synthesis of 2-(Chloromethyl)morpholine hydrochloride. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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2-(Hydroxymethyl)morpholine
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Thionyl chloride (SOCl₂)
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Anhydrous non-polar solvent (e.g., Dichloromethane (DCM) or Toluene)
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Anhydrous Diethyl Ether
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and slowly add it to a vigorously stirred flask of anhydrous diethyl ether.
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The hydrochloride salt of the product will precipitate out of the solution.
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Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Chloromethyl)morpholine hydrochloride.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-(Chloromethyl)morpholine hydrochloride is centered on the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, allowing for the facile introduction of the morpholine-2-ylmethyl moiety onto a wide range of nucleophiles.
Mechanism of Action in Synthesis
The core reactivity involves the attack of a nucleophile (Nu⁻) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is a cornerstone of building molecular complexity.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications as a Pharmaceutical Intermediate
This compound is a key building block for numerous active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of the antidepressant drug Reboxetine.[1] Although Reboxetine itself is synthesized from a chiral precursor, the fundamental reaction chemistry highlights the importance of the 2-substituted morpholine scaffold that can be derived from intermediates like 2-(Chloromethyl)morpholine.
Experimental Protocol: Reaction with a Nitrogen Nucleophile
The following is a generalized protocol for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a primary or secondary amine.
Materials:
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2-(Chloromethyl)morpholine hydrochloride
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Primary or secondary amine (nucleophile)
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A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
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Polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
Procedure:
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To a solution of the amine (1.0 eq) in anhydrous acetonitrile, add the base (2.0-3.0 eq).
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Add 2-(Chloromethyl)morpholine hydrochloride (1.0-1.2 eq) to the mixture.
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Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for several hours until the reaction is complete, as monitored by TLC.
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Once the reaction is complete, cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Caption: Workflow for reaction with an amine nucleophile.
Conclusion
2-(Chloromethyl)morpholine hydrochloride is a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its utility stems from the stable yet reactive nature of the chloromethyl group, which allows for its efficient use in nucleophilic substitution reactions to build more complex molecular architectures. While some of its specific physicochemical properties are not well-documented, its reactivity profile is predictable and highly useful. Proper handling in accordance with its safety data sheet is crucial for its safe and effective application in research and development.
